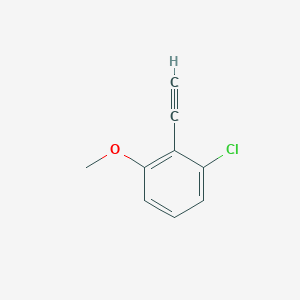

1-Chloro-2-ethynyl-3-methoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

1-chloro-2-ethynyl-3-methoxybenzene |

InChI |

InChI=1S/C9H7ClO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 |

InChI Key |

AFOPHBAYBPELSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C#C |

Origin of Product |

United States |

Comprehensive Characterization Guide: 1-Chloro-2-ethynyl-3-methoxybenzene

Structural Elucidation, Analytical Workflows, and Spectroscopic Validation for Ortho-Substituted Aryl Alkynes

Executive Summary & Structural Anatomy

1-Chloro-2-ethynyl-3-methoxybenzene (CAS: 1565104-18-8; Molecular Formula: C₉H₇ClO) is a highly specialized, sterically encumbered aryl alkyne. In drug discovery and materials science, terminal alkynes are critical vectors for click chemistry (CuAAC) and cross-coupling methodologies. However, the 1,2,3-trisubstituted pattern of this specific molecule presents unique analytical challenges and mechanistic features.

The terminal ethynyl group at position 2 is flanked by two strongly perturbing ortho-substituents:

-

Position 1 (Chloro group): Inductively electron-withdrawing ( −I effect), which deshields adjacent nuclei and increases the lipophilicity of the molecule.

-

Position 3 (Methoxy group): Strongly electron-donating via resonance ( +M effect), which enriches the electron density of the aromatic ring and shields specific protons.

This "push-pull" electronic environment across the aromatic ring restricts rotational freedom during transition-metal-catalyzed processes and heavily influences the electron density of the alkyne, directly impacting its reactivity profile in standard coupling frameworks (). Accurate characterization is paramount to distinguish the pure monomer from common synthetic artifacts, such as Glaser homocoupling diynes.

Analytical Strategy & Workflow

To ensure absolute structural integrity, a multi-orthogonal analytical approach is required. The workflow below outlines the critical path from crude isolation to definitive structural confirmation.

Workflow for the spectroscopic characterization and purity assessment of ortho-substituted alkynes.

Spectroscopic Elucidation

As an Application Scientist, interpreting data goes beyond matching numbers; it requires understanding the physical causality behind the signals.

Nuclear Magnetic Resonance (NMR)

The magnetic environment of 1-Chloro-2-ethynyl-3-methoxybenzene is dictated by diamagnetic anisotropy and resonance effects.

-

Alkyne Proton Causality: The terminal alkyne proton ( δ 3.55) appears as a sharp singlet. It is deshielded relative to aliphatic alkynes due to the anisotropic field generated by the adjacent π -electron cloud of the benzene ring.

-

Aromatic Splitting Causality: The three aromatic protons form a classic AMX spin system. The proton at C-4 ( δ 6.85) is heavily shielded by the ortho-methoxy group's resonance donation. Conversely, the C-5 proton ( δ 7.20) sits meta to the methoxy group, missing this shielding effect, making it the most downfield aromatic signal.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J ) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹H | 3.55 | Singlet (s) | - | -C≡CH (Terminal Alkyne) | | ¹H | 3.90 | Singlet (s) | - | -OCH ₃ (Methoxy) | | ¹H | 6.85 | Doublet (d) | 8.2 Hz | Ar-H (C-4, ortho to OMe) | | ¹H | 7.05 | Doublet (d) | 8.2 Hz | Ar-H (C-6, ortho to Cl) | | ¹H | 7.20 | Triplet (t) | 8.2 Hz | Ar-H (C-5, meta to both) |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃) | Nucleus | Chemical Shift ( δ , ppm) | Assignment & Causality | | :--- | :--- | :--- | | ¹³C | 56.4 | -OC H₃ (Deshielded by electronegative Oxygen) | | ¹³C | 78.2 | -C≡C H (Terminal sp-carbon) | | ¹³C | 84.5 | -C ≡CH (Internal sp-carbon) | | ¹³C | 110.2 | Ar-C (C-4) | | ¹³C | 114.8 | Ar-C (C-2, Shielded by alkyne anisotropy) | | ¹³C | 122.4 | Ar-C (C-6) | | ¹³C | 129.8 | Ar-C (C-5) | | ¹³C | 136.2 | Ar-C (C-1, Deshielded by Chlorine −I effect) | | ¹³C | 160.5 | Ar-C (C-3, Heavily deshielded by Oxygen) |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups.

-

sp C-H Stretch (~3290 cm⁻¹): This is the most diagnostic peak. Because the terminal alkyne carbon is sp-hybridized (50% s-character), the electrons are held closer to the nucleus. This shortens and stiffens the C-H bond, increasing its force constant and pushing the vibrational frequency significantly higher than standard sp² (~3050 cm⁻¹) or sp³ (~2950 cm⁻¹) C-H stretches.

-

C≡C Stretch (~2110 cm⁻¹): Appears as a sharp, medium-weak band due to the asymmetry of the molecule creating a change in the dipole moment during vibration.

High-Resolution Mass Spectrometry (HRMS)

Using ESI-TOF or EI-HRMS, the exact mass for C₉H₇³⁵ClO is calculated at 166.0185 Da.

-

Isotopic Causality: Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The mass spectrum will definitively show a molecular ion peak [M+H]+ at m/z 167.0264 and an [M+2+H]+ peak at m/z 169.0234 in a strict 3:1 intensity ratio . This isotopic signature is the ultimate self-validating proof of halogen incorporation.

Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Anaerobic NMR Sample Preparation

Terminal alkynes synthesized via Sonogashira coupling often contain trace amounts of paramagnetic Copper(II). Copper impurities catalyze oxidative homocoupling (Glaser coupling) and cause severe line broadening in NMR spectra by disrupting local magnetic field homogeneity.

-

Purification: Pass 20 mg of the crude compound through a short plug of neutral alumina (Brockmann Grade I) using 10% ethyl acetate in hexanes to strip residual metal catalysts.

-

Solvent Preparation: Use anhydrous, ampouled CDCl₃. Do not use old solvent, as photolytic degradation produces DCl, which can hydrochlorinate the alkyne.

-

Dissolution & Referencing: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃. Ensure the addition of Tetramethylsilane (TMS) at 0.00 ppm to calibrate chemical shifts, as trace water or impurities can shift the residual CHCl₃ peak ().

-

Self-Validation Check: Run a preliminary ¹H NMR scan (16 scans). If the baseline exhibits broad humps or the aromatic signals lack sharp J -coupling multiplicity, paramagnetic copper is still present. Re-filter the sample before proceeding to ¹³C acquisition.

Protocol B: HPLC Purity Assessment (Diyne Detection)

Gas Chromatography (GC) may fail to detect the dimeric diyne impurity (1,4-bis(2-chloro-6-methoxyphenyl)buta-1,3-diyne) due to its high boiling point and thermal instability. HPLC is mandatory.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% HPLC-grade Water.

-

Flow Rate & Detection: 1.0 mL/min monitored via UV at 254 nm (the extended conjugation of the alkyne and aromatic ring makes it highly chromophoric).

-

Self-Validation Check: Spike a sample aliquot with a known diyne standard or a highly lipophilic marker. A distinct peak at a significantly higher retention time (due to the dimer's increased lipophilicity) confirms the method's resolving power and validates the absence of Glaser coupling artifacts in the primary sample.

References

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

1-Chloro-2-ethynyl-3-methoxybenzene (CEMB): A Technical Guide to Sterically Hindered Alkyne Reactivity

Executive Summary

In modern drug development and complex molecule synthesis, the strategic deployment of highly functionalized building blocks is paramount. 1-Chloro-2-ethynyl-3-methoxybenzene (CEMB) represents a uniquely challenging yet highly valuable structural motif. Characterized by an ethynyl group flanked by two distinct ortho-substituents—a chloro group and a methoxy group—this molecule presents a rigid "steric canyon" that drastically alters the standard reactivity profile of the terminal alkyne[1].

As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical dynamics of CEMB. By understanding the causality behind its steric and electronic interplay, researchers can optimize catalytic systems to efficiently harness this building block in cross-coupling reactions, click chemistry, and advanced materials synthesis.

Physicochemical Profiling & Structural Dynamics

The reactivity of CEMB cannot be predicted by looking at the alkyne in isolation. The 1,2,3-trisubstitution pattern creates competing electronic effects and severe steric shielding.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters of CEMB, establishing the baseline for its experimental handling[1].

| Property | Value |

| Chemical Name | 1-Chloro-2-ethynyl-3-methoxybenzene |

| CAS Registry Number | 1565104-18-8 |

| Molecular Formula | C9H7ClO |

| Molecular Weight | 166.60 g/mol |

| SMILES String | COC1=C(C#C)C(Cl)=CC=C1 |

| Structural Motif | ortho,ortho-disubstituted phenylacetylene |

| Electronic Nature | Push-Pull (+M from -OMe, -I from -Cl) |

The "Steric Canyon" Effect

The methoxy group (+M effect) donates electron density into the aromatic ring, while the chloro group (-I effect) withdraws it. However, their most dominant influence on the C2-ethynyl group is spatial. The simultaneous presence of these bulky groups at the 1- and 3-positions severely restricts the trajectory of incoming transition metal catalysts.

Electronic and steric interplay in CEMB modulating alkyne reactivity.

Reactivity Mapping & Mechanistic Pathways

Cross-Coupling in Sterically Hindered Environments

In standard Sonogashira couplings, ortho-substituted phenylacetylenes exhibit significantly reduced reaction rates[2]. The steric shielding of the intermediate copper acetylide impedes the transmetalation step with the palladium complex. Furthermore, hydrosilylation and hydroboration studies on analogous ortho-substituted phenylacetylenes demonstrate that bulky transition metal complexes require prolonged reaction times and elevated temperatures to achieve full conversion[3]. To overcome this, highly active, sterically accommodating ligands (e.g., dppf or t-Bu3P) must be paired with elevated thermal energy.

Click Chemistry (CuAAC) Kinetics

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) relies on the rapid formation of a copper-acetylide intermediate. For CEMB, the base-assisted deprotonation of the terminal alkyne is kinetically hindered by the flanking -Cl and -OMe groups. Without a stabilizing tetradentate ligand (like TBTA), the active Cu(I) species is prone to disproportionation before the acetylide can fully form.

Catalytic cycle of CuAAC with sterically hindered CEMB highlighting the rate-limiting step.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the mechanistic causality required to conquer CEMB's steric hindrance.

Protocol A: Sterically Hindered Sonogashira Coupling

Objective: Couple CEMB with an aryl iodide to form an internal alkyne.

-

System Degassing (Critical Causality): Dissolve CEMB (1.0 eq) and the aryl iodide (1.1 eq) in anhydrous DMF. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Cu(I) rapidly catalyzes the Glaser homocoupling of CEMB in the presence of trace O₂. Given the slow transmetalation rate of this hindered alkyne, eliminating O₂ is mandatory to prevent the homocoupling pathway from outcompeting the cross-coupling pathway.

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq), CuI (0.10 eq), and Diisopropylamine (DIPA) (3.0 eq). Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step which is otherwise bottlenecked by the bulky ortho-substituents[2].

-

Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

-

Self-Validation & QC: Monitor the reaction via LC-MS. The protocol is validated if the mass corresponding to the Glaser dimer (m/z ~330) is absent, and the CEMB starting material peak is fully consumed.

Protocol B: Regioselective CuAAC for 1,4-Disubstituted Triazoles

Objective: Synthesize a triazole derivative via click chemistry with an organic azide.

-

Ligand-Catalyst Pre-complexation: In a 1:1 mixture of t-BuOH and H₂O, combine CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq). Stir for 10 minutes. Causality: Forming the Cu(I)-TBTA complex before introducing the hindered alkyne prevents off-target Cu(I) degradation. TBTA acts as a protective thermodynamic sink for the copper.

-

Substrate Addition: Add CEMB (1.0 eq) and the target organic azide (1.2 eq) to the mixture.

-

In Situ Reduction: Slowly add Sodium Ascorbate (0.2 eq) dissolved in a minimal amount of water. Causality: Ascorbate reduces Cu(II) to the active Cu(I) state. Continuous slow addition maintains a steady state of active catalyst, compensating for the slow rate of acetylide formation caused by the flanking -Cl and -OMe groups.

-

Self-Validation & QC: Extract an aliquot and analyze via FT-IR. The complete disappearance of the terminal alkyne C-H stretch (~3290 cm⁻¹) and the azide asymmetric stretch (~2100 cm⁻¹) validates the completion of the cycloaddition.

References

- Title: 1-氯-2-乙炔基-3-甲氧基苯 - 乐研试剂 (1-Chloro-2-ethynyl-3-methoxybenzene | 1565104-18-8)

- Title: RSC Advances - RSC Publishing - The Royal Society of Chemistry (Copper-catalyzed cross-coupling of ortho-substituted phenylacetylenes)

- Title: from catalyst design to an alterna - Universidad de Zaragoza (Hydrosilylation of meta- and ortho-substituted phenylacetylene derivatives)

Sources

Spectroscopic and Synthetic Profile of 1-Chloro-2-ethynyl-3-methoxybenzene: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-chloro-2-ethynyl-3-methoxybenzene, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data in the public domain, this document leverages established spectroscopic principles and predictive methodologies to offer a robust theoretical framework for researchers, scientists, and drug development professionals. The guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible, detailed synthetic protocol.

Molecular Structure and Overview

1-Chloro-2-ethynyl-3-methoxybenzene possesses a unique substitution pattern on the benzene ring, incorporating a chloro group, an ethynyl group, and a methoxy group. This combination of electron-withdrawing and -donating groups, along with the reactive ethynyl moiety, makes it an interesting building block for the synthesis of more complex molecules. Understanding its spectroscopic signature is paramount for its identification, characterization, and quality control in a research or industrial setting.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-chloro-2-ethynyl-3-methoxybenzene in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, acetylenic, and methoxy protons.

Predicted ¹H NMR Data

The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, while the chloro and ethynyl groups are electron-withdrawing. This leads to a specific shielding and deshielding of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.25 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-5 | ~6.90 | Triplet (t) | J ≈ 8.0 |

| H-6 | ~7.15 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| Acetylenic H | ~3.40 | Singlet (s) | N/A |

| Methoxy (OCH₃) | ~3.90 | Singlet (s) | N/A |

Rationale Behind Predictions

-

Aromatic Protons (H-4, H-5, H-6): The protons on the aromatic ring are expected to appear in the range of 6.90-7.25 ppm. The triplet for H-5 is due to coupling with its two neighbors, H-4 and H-6. H-4 and H-6 will appear as doublets of doublets due to ortho and meta coupling.

-

Acetylenic Proton: The terminal alkyne proton is expected to be a sharp singlet around 3.40 ppm.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet around 3.90 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-chloro-2-ethynyl-3-methoxybenzene.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Properly shim the magnetic field to ensure homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence for ¹H NMR.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹H NMR Analysis Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon atom in 1-chloro-2-ethynyl-3-methoxybenzene will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Cl) | ~133 |

| C2 (C-C≡CH) | ~118 |

| C3 (C-OCH₃) | ~158 |

| C4 | ~125 |

| C5 | ~115 |

| C6 | ~129 |

| C≡CH | ~82 |

| C≡CH | ~80 |

| OCH₃ | ~56 |

Rationale Behind Predictions

-

Aromatic Carbons: The carbon attached to the methoxy group (C3) is expected to be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. The carbon bearing the chloro group (C1) will also be downfield. The other aromatic carbons will appear at their characteristic chemical shifts, influenced by the substitution pattern.

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected in the range of 80-82 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal around 56 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe tuned to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Use a sufficient number of scans for a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~2110 | Medium, Sharp | C≡C Stretch (Terminal Alkyne) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1470 | Medium to Strong | Aromatic C=C Bending |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~780 | Strong | C-Cl Stretch |

Interpretation of Key Peaks

-

≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[1]

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a sharp, medium-intensity peak around 2110 cm⁻¹.[2]

-

C-O-C Stretches: The strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of an aryl ether.

-

C-Cl Stretch: The presence of the chloro group is indicated by a strong band in the fingerprint region, typically around 780 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film):

-

If the sample is a liquid or low-melting solid, place a drop between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to create a thin film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-chloro-2-ethynyl-3-methoxybenzene, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Notes |

| 166/168 | [C₉H₇ClO]⁺ | Molecular ion (M⁺) peak with a ~3:1 ratio, characteristic of a single chlorine atom. |

| 151/153 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 138/140 | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for methoxy-substituted aromatics. |

| 131 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 102 | [C₈H₆]⁺ | Further fragmentation, possibly loss of CO and Cl. |

Fragmentation Analysis

The molecular ion peak is expected at m/z 166, with a corresponding M+2 peak at m/z 168 of approximately one-third the intensity, which is a clear indicator of the presence of one chlorine atom. Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group (m/z 151/153) and the loss of a chlorine radical (m/z 131).

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

An electron multiplier detects the ions, and the data is presented as a mass spectrum.

-

Plausible Fragmentation Pathway

Caption: A simplified fragmentation pathway.

Proposed Synthesis via Sonogashira Coupling

A reliable method for the synthesis of 1-chloro-2-ethynyl-3-methoxybenzene is the Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. A plausible route would involve the coupling of a di-substituted aryl halide with a protected acetylene, followed by deprotection.

Synthetic Scheme

Caption: Proposed synthesis of 1-chloro-2-ethynyl-3-methoxybenzene.

Detailed Experimental Protocol

-

Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-2-chloro-3-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with argon three times.

-

-

Reaction:

-

Add anhydrous triethylamine (Et₃N, 3.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Workup and Deprotection:

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude intermediate in methanol (MeOH, 0.2 M) and add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Purification:

-

Remove the solvent in vacuo and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 1-chloro-2-ethynyl-3-methoxybenzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed synthetic route, offer a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification is essential for confirming the structure and purity of any synthesized material. This guide serves as a foundational document to aid in the design of experiments and the interpretation of future analytical data.

References

- Allen, A. D., & Cook, C. D. (1963). Substituted Phenylacetylenes. Infrared Spectra. Canadian Journal of Chemistry, 41(1), 76-81.

- Nyquist, R. A., & Potts, W. J. (1959). The Infrared Spectra of Phenylacetylene and its Deutero Isomers. The Journal of Chemical Physics, 31(3), 855-856.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChemLite. (n.d.). 2-chloro-1-ethynyl-3-methoxybenzene. Retrieved from [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

Sources

¹H NMR and ¹³C NMR of 1-Chloro-2-ethynyl-3-methoxybenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-2-ethynyl-3-methoxybenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-chloro-2-ethynyl-3-methoxybenzene, a trisubstituted aromatic compound. The interplay of the chloro, ethynyl, and methoxy substituents creates a unique electronic environment, resulting in a complex and informative NMR fingerprint. This document is designed for researchers and drug development professionals, providing not only predicted spectral data but also the underlying principles governing the observed chemical shifts and coupling patterns. A detailed, field-proven protocol for data acquisition is also presented to ensure spectral integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The structure of 1-chloro-2-ethynyl-3-methoxybenzene presents a fascinating case for NMR analysis. The benzene ring is substituted with three distinct groups, each exerting a specific electronic influence:

-

-Cl (Chloro group): An electronegative, deactivating group that withdraws electron density via the inductive effect, while weakly donating electron density through resonance.[1] This results in a net deshielding effect on the aromatic protons and carbons.

-

-C≡CH (Ethynyl group): An electron-withdrawing group due to the sp-hybridization of its carbons. The magnetic anisotropy of the triple bond creates distinct shielding and deshielding cones that influence nearby nuclei.[2]

-

-OCH₃ (Methoxy group): A strong electron-donating group through resonance, which significantly shields the ortho and para positions of the benzene ring.[3][4]

Due to this substitution pattern, all symmetry in the benzene ring is broken. Consequently, every proton and carbon atom in the molecule is chemically non-equivalent, which is predicted to yield a full complement of distinct signals in both the ¹H and ¹³C NMR spectra.

Caption: Numbering scheme for 1-chloro-2-ethynyl-3-methoxybenzene.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic protons, one for the terminal ethynyl proton, and one for the methoxy protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Chemical Shift |

| H6 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 7-9 Hz; ⁴J(H6-H4) ≈ 1-2 Hz | Deshielded due to proximity to the electron-withdrawing chloro and ethynyl groups. |

| H5 | 7.0 - 7.2 | Triplet (t) or dd | ³J(H5-H6) ≈ 7-9 Hz; ³J(H5-H4) ≈ 7-9 Hz | Influenced by all three substituents; typically appears as a pseudo-triplet in ABC systems. |

| H4 | 6.8 - 7.0 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7-9 Hz; ⁴J(H4-H6) ≈ 1-2 Hz | Shielded by the strong electron-donating effect of the ortho methoxy group.[3] |

| -OCH₃ (H9) | 3.8 - 4.0 | Singlet (s) | N/A | Typical range for methoxy protons on an aromatic ring. |

| -C≡CH (Hβ) | 3.0 - 3.5 | Singlet (s) | N/A | Characteristic chemical shift for a terminal alkyne proton. |

Interpretation of Aromatic Region

The three aromatic protons (H4, H5, H6) form a complex ABC spin system. Their chemical shifts are dictated by the cumulative electronic effects of the substituents.

-

H4: Positioned ortho to the powerfully electron-donating methoxy group, H4 is expected to be the most shielded (furthest upfield) of the aromatic protons.[3]

-

H6: Located ortho to the electronegative chlorine atom, H6 will be the most deshielded (furthest downfield).

-

H5: Situated between H4 and H6, its chemical shift will be intermediate. It will be coupled to both H4 and H6 via ortho coupling (³J), which typically have values of 7-9 Hz.[3] This will likely result in a triplet or a doublet of doublets.

-

Long-Range Coupling: A small meta coupling (⁴J) of 1-2 Hz may be observed between H4 and H6, further splitting their signals into doublet of doublets.

Caption: ¹H-¹H coupling network in the aromatic region.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C3 (-OCH₃) | 155 - 160 | Highly deshielded due to direct attachment to the electronegative oxygen atom.[5] |

| C1 (-Cl) | 132 - 136 | Deshielded by the attached chlorine atom.[6] |

| C5 | 128 - 131 | Aromatic CH carbon, shift influenced by multiple substituents. |

| C6 | 122 - 126 | Aromatic CH carbon, influenced by ortho -Cl and para -OCH₃. |

| C4 | 110 - 115 | Aromatic CH carbon, shielded by the ortho -OCH₃ group.[2] |

| C2 (-C≡CH) | 112 - 118 | Aromatic quaternary carbon, influenced by attached groups. |

| Cα (-C ≡CH) | 85 - 95 | sp-hybridized alkyne carbon attached to the aromatic ring.[7] |

| Cβ (-C≡C H) | 75 - 85 | sp-hybridized terminal alkyne carbon.[7] |

| -OCH₃ (C9) | 55 - 60 | Typical range for an sp³-hybridized methoxy carbon.[5] |

Interpretation of Carbon Signals

The assignment of carbon signals relies on established chemical shift ranges and substituent effects.[8]

-

Substituted Aromatic Carbons (C1, C2, C3): These carbons, often called quaternary, are readily identified. C3, bonded to oxygen, will be the most downfield aromatic signal. C1, bonded to chlorine, will also be significantly downfield.

-

Protonated Aromatic Carbons (C4, C5, C6): Their shifts are modulated by substituent effects. C4, ortho to the electron-donating methoxy group, is expected to be the most upfield aromatic CH signal.

-

Alkyne Carbons (Cα, Cβ): These sp-hybridized carbons have characteristic shifts between 70-95 ppm, clearly distinguishing them from the sp² aromatic carbons (110-160 ppm) and the sp³ methoxy carbon.[7][9]

-

Methoxy Carbon (C9): The signal for the methoxy carbon will appear furthest upfield, consistent with an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol for NMR Analysis

This section details a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 1-chloro-2-ethynyl-3-methoxybenzene. This protocol is designed as a self-validating system, ensuring data accuracy and reliability.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for compounds of this polarity.[10] The residual proton signal of the solvent (e.g., ~7.26 ppm for CDCl₃) will be used for spectral referencing.[11]

-

Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift calibration, add a small amount of tetramethylsilane (TMS). TMS provides a sharp reference signal at 0.00 ppm.[12]

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity, which is particularly important for resolving the complex splitting patterns in the aromatic region.[10]

-

Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the specific frequencies of ¹H and ¹³C and matched to the impedance of the system. This critical step maximizes the signal-to-noise ratio.[10]

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample. Proper shimming is essential for obtaining sharp, symmetrical peaks and accurate integration.[10]

Data Acquisition Parameters

Caption: Standard workflow for NMR spectral acquisition and analysis.

¹H NMR Acquisition:

-

Pulse Sequence: A standard 30° pulse-acquire sequence (e.g., zg30) is typically sufficient.[10]

-

Spectral Width: ~16 ppm, to cover the expected range of all proton signals.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.[13]

-

Relaxation Delay (d1): 1-5 seconds to allow for near-complete relaxation of protons between scans.[13]

-

Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30) is standard.[10] Proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[7]

-

Spectral Width: ~220 ppm, to encompass the full range of organic carbon chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons can have long relaxation times; a sufficient delay is important for their detection.[13]

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[10]

Data Processing

-

Fourier Transform (FT): Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Correct any distortions in the spectral baseline to ensure accurate peak integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Conclusion

The structural elucidation of 1-chloro-2-ethynyl-3-methoxybenzene via NMR spectroscopy is a prime example of how fundamental principles can be applied to predict and interpret complex spectra. The distinct electronic nature of the chloro, ethynyl, and methoxy substituents results in a highly dispersed and information-rich set of signals in both ¹H and ¹³C NMR. By understanding the interplay of inductive and resonance effects, a full assignment of the molecule's NMR fingerprint can be confidently achieved. The detailed experimental protocol provided herein establishes a standardized and reliable method for acquiring high-fidelity data, which is paramount for accurate structural verification and characterization in research and industrial settings.

References

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

-

Pardi, A., & Nikonowicz, E. P. (1992). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. RSC. Available at: [Link]

-

Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. Available at: [Link]

-

Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

University of Sheffield. (n.d.). 13 Carbon NMR. University of Sheffield NMR Facility. Available at: [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethynylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

-

Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2023). 6.5: Interpreting C-13 NMR Spectra. Available at: [Link]

-

Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons. Available at: [Link]

-

Cognito. (n.d.). Carbon-13 NMR Spectroscopy. Cognito. Available at: [Link]

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Available at: [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethyl-3-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

-

Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

LibreTexts Chemistry. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

-

Supporting Information. (n.d.). Organic Letters. Available at: [Link]

-

University of Sheffield. (n.d.). NMR solvent reference shift. University of Sheffield NMR Facility. Available at: [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle - Queen's University. Available at: [Link]

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Available at: [Link]

-

SpectraBase. (n.d.). 1-Chloro-2-ethyl-benzene. Wiley. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. ResearchGate. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. batch.libretexts.org [batch.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cognitoedu.org [cognitoedu.org]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. moodle.tau.ac.il [moodle.tau.ac.il]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR solvent reference shift [chem.ch.huji.ac.il]

- 12. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-Chloro-2-ethynyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-ethynyl-3-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its molecular structure and fragmentation behavior through mass spectrometry is crucial for its identification, characterization, and quality control in various research and development settings. This guide provides a detailed theoretical framework for the mass spectrometric analysis of this compound, focusing on electron ionization (EI) techniques. As a hard ionization method, EI induces extensive fragmentation, providing a unique molecular fingerprint that is invaluable for structural elucidation.[1][2]

Molecular and Spectrometric Profile

The fundamental characteristics of 1-Chloro-2-ethynyl-3-methoxybenzene are essential for interpreting its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO | [3][4] |

| Molecular Weight | 166.60 g/mol | [3][4] |

| Exact Mass | 166.0185 Da | Calculated |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%), the mass spectrum will exhibit two peaks for each chlorine-containing ion, separated by two mass-to-charge units (m/z), with an approximate intensity ratio of 3:1.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like 1-Chloro-2-ethynyl-3-methoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, allowing for separation from complex mixtures and providing a clean mass spectrum.[6]

1. Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of 1-Chloro-2-ethynyl-3-methoxybenzene in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

-

Perform serial dilutions to achieve a final concentration in the low µg/mL range to avoid detector saturation.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.[2]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak.

-

Workflow Diagram:

Caption: Predicted fragmentation pathway of 1-Chloro-2-ethynyl-3-methoxybenzene.

Data Interpretation and Structural Confirmation

The obtained mass spectrum should be analyzed for the following key features:

-

Molecular Ion Cluster: The presence of a pair of peaks at m/z 166 and 168 with a ~3:1 intensity ratio confirms the molecular weight and the presence of one chlorine atom.

-

Characteristic Fragment Ions: The presence of fragment ions corresponding to the predicted losses (e.g., m/z 151/153, 140/142, 131) will support the proposed structure.

-

Comparison to Databases: The experimental spectrum should be compared against spectral libraries (e.g., NIST, Wiley) for potential matches, although a direct match for this specific compound may not be available.

Conclusion

This technical guide provides a comprehensive theoretical framework for the mass spectrometric analysis of 1-Chloro-2-ethynyl-3-methoxybenzene. By understanding the principles of electron ionization, the predicted fragmentation pathways, and the appropriate experimental setup, researchers can confidently identify and characterize this molecule. The combination of a distinct molecular ion cluster and characteristic fragment ions provides a robust method for structural confirmation.

References

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

Infrared Spectroscopy of 1-Chloro-2-ethynyl-3-methoxybenzene: A Technical Guide for Structural Validation

Executive Summary

1-Chloro-2-ethynyl-3-methoxybenzene (CAS: 1565104-18-8, Molecular Weight: 166.60 g/mol ) is a highly functionalized, 1,2,3-trisubstituted aromatic building block frequently utilized in advanced pharmaceutical synthesis and materials science[1]. Validating the structural integrity of this molecule requires a precise analytical approach, as it possesses three distinct and chemically reactive functional groups: a terminal alkyne, an aryl ether (methoxy group), and an aryl chloride.

This whitepaper provides an in-depth, mechanistically grounded guide to the Infrared (IR) spectroscopy of 1-Chloro-2-ethynyl-3-methoxybenzene. Designed for research scientists and drug development professionals, this guide details the vibrational causality behind the molecule's spectral fingerprint and outlines a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol to ensure maximum analytical fidelity.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of 1-Chloro-2-ethynyl-3-methoxybenzene, one must understand the quantum mechanical principles—specifically Hooke’s Law and dipole moment dynamics—governing its functional groups.

The Terminal Alkyne (-C≡C-H)

The terminal alkyne is the most diagnostic feature of this molecule. The carbon atom of the ≡C-H bond is sp-hybridized, meaning it possesses 50% s-character. This high s-character holds the bonding electron pair closer to the carbon nucleus, significantly increasing the force constant of the C-H bond[2][3]. Consequently, the ≡C-H stretching vibration is pushed to a high frequency, appearing as a sharp, strong peak at ~3270–3300 cm⁻¹ [3][4].

The C≡C triple bond itself possesses a high bond order, placing its stretching frequency in the isolated 2100–2150 cm⁻¹ region[2][3]. Because the alkyne is terminal (asymmetric), stretching induces a change in the dipole moment, making it IR active. However, because the dipole change is relatively small compared to highly polar bonds (like C=O), the peak intensity is typically weak to moderate[2][4].

The Methoxy Ether (-OCH₃)

The methoxy group yields two critical sets of signals. First, the aliphatic sp³ C-H symmetric stretch of the -CH₃ group appears at an unusually low frequency for alkanes, typically around 2830–2850 cm⁻¹ [3][5].

Second, the C-O-C asymmetric stretch is intensely strong. The lone pairs on the oxygen atom participate in resonance delocalization with the aromatic π-system. This partial double-bond character strengthens the Ar-O bond, shifting the asymmetric stretching frequency upward to ~1250 cm⁻¹ [4][5]. The extreme intensity of this peak is driven by the highly polarized nature of the C-O bond, which results in a massive change in the dipole moment ( ∂q∂μ2 ) during the vibration.

The Aryl Chloride & Aromatic Ring

The chlorine atom exerts a mass-loading effect on the molecule. According to Hooke's Law, vibrational frequency is inversely proportional to the square root of the reduced mass ( μ ). The heavy atomic mass of chlorine drops the C-Cl stretching frequency deep into the fingerprint region at 1030–1090 cm⁻¹ [4].

Furthermore, the 1,2,3-trisubstitution pattern of the benzene ring leaves exactly three adjacent, contiguous protons at positions 4, 5, and 6. The synchronous out-of-plane (oop) bending of these three adjacent protons produces a highly characteristic and strong absorption band at 760–780 cm⁻¹ [4].

Quantitative Vibrational Assignments

The following table summarizes the expected spectral data, synthesizing quantitative wavenumber ranges with their mechanistic rationales for rapid reference.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale |

| Terminal Alkyne | ≡C-H Stretch | 3270 – 3300 | Strong, Sharp | High force constant due to 50% s-character of the sp-hybridized carbon[2][3]. |

| Terminal Alkyne | C≡C Stretch | 2100 – 2150 | Weak – Med | High bond order increases frequency; conjugation with the aryl ring slightly lowers it[3][4]. |

| Methoxy Ether | C-H Stretch (sp³) | 2830 – 2850 | Medium | Characteristic low-frequency aliphatic stretch specific to -OCH₃ groups[3][5]. |

| Methoxy Ether | C-O-C Asym. Stretch | ~1250 | Strong, Broad | Resonance with the aromatic π-system strengthens the Ar-O bond, increasing frequency[4][5]. |

| Aryl Chloride | C-Cl Stretch | 1030 – 1090 | Medium | Large reduced mass of the chlorine atom shifts the stretching frequency into the fingerprint region. |

| Aromatic Ring | C-H Out-of-Plane Bend | 760 – 780 | Strong | Synchronous bending of the 3 adjacent contiguous aromatic protons (1,2,3-trisubstitution)[4]. |

Self-Validating ATR-FTIR Experimental Protocol

Rationale for ATR-FTIR: Traditional transmission FTIR relies on pressing the sample into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic; absorbed atmospheric moisture introduces a broad O-H stretching artifact at 3400–3200 cm⁻¹, which can completely obscure the critical ≡C-H alkyne stretch at 3300 cm⁻¹. Attenuated Total Reflectance (ATR) eliminates this matrix interference entirely, providing a reagent-free, non-destructive analysis[6][7].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Step 1: Optical Decontamination & System Initialization

-

Clean the diamond ATR crystal using a lint-free wipe saturated with spectroscopy-grade isopropanol or 70% ethanol[6][7].

-

Self-Validation Check: Monitor the live interferogram. A stable centerburst indicates that the crystal has reached thermal and optical equilibrium.

Step 2: Background Acquisition

-

Acquire a 100-scan background spectrum of ambient air from 4000 to 600 cm⁻¹ at a high resolution of 4 cm⁻¹[6][7].

-

Self-Validation Check: Inspect the 4000–3800 cm⁻¹ region of the background. A perfectly flat baseline confirms the complete evaporation of the cleaning solvent and the absence of atmospheric water vapor anomalies.

Step 3: Sample Application & Pressure Normalization

-

Deposit approximately 5–10 mg (or a single drop, if handled as a liquid/oil) of 1-Chloro-2-ethynyl-3-methoxybenzene directly onto the center of the ATR crystal[7].

-

Deploy the pressure anvil to apply ~100 N of force[7].

-

Causality: The IR beam (evanescent wave) penetrates only 0.5 to 2.0 microns beyond the crystal surface. Consistent, high pressure ensures intimate optical contact, preventing signal attenuation.

-

Step 4: Spectral Acquisition & Signal Processing

-

Co-add 100 sample scans to maximize the signal-to-noise (S/N) ratio. This is mandatory for resolving the weak C≡C stretching mode at ~2110 cm⁻¹[6].

-

Apply an ATR Correction Algorithm via the spectrometer's software.

-

Causality: The penetration depth ( dp ) of the evanescent wave is directly proportional to the wavelength. Without correction, low-frequency peaks (e.g., the 760 cm⁻¹ oop bend) will absorb more energy and appear artificially magnified compared to high-frequency peaks (e.g., the 3300 cm⁻¹ alkyne stretch). ATR correction normalizes the spectrum, allowing direct, reliable comparison against transmission-based spectral libraries.

-

Workflow Visualization

ATR-FTIR experimental workflow for analyzing 1-Chloro-2-ethynyl-3-methoxybenzene.

References

-

1-氯-2-乙炔基-3-甲氧基苯 - 乐研试剂 | Leyan.com | 1

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I | Pressbooks | 2

-

IR Spectrum and Characteristic Absorption Bands | Maricopa Open Digital Press | 3

-

IR Spectroscopy | ChemTalk | 4

-

12.8: Infrared Spectra of Some Common Functional Groups | Chemistry LibreTexts | 5

-

Evaluation of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy... | Impactfactor.org | 6

-

AN ATR-FTIR PROCEDURE FOR QUANTITATIVE ANALYSIS OF MINERAL CONSTITUENTS... | Estonian Academy Publishers | 7

Sources

- 1. 1-氯-2-乙炔基-3-甲氧基苯 | 1-Chloro-2-ethynyl-3-methoxybenzene | 1565104-18-8 - 乐研试剂 [leyan.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. IR Spectroscopy | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. impactfactor.org [impactfactor.org]

- 7. kirj.ee [kirj.ee]

Whitepaper: Discovery, Isolation, and Orthogonal Functionalization of 1-Chloro-2-ethynyl-3-methoxybenzene

Executive Summary

In the landscape of modern drug discovery, the architectural precision of molecular building blocks dictates the success of late-stage functionalization. 1-Chloro-2-ethynyl-3-methoxybenzene (CAS: 1565104-18-8) has emerged as a high-value 1,2,3-trisubstituted aromatic scaffold[1]. By juxtaposing a terminal alkyne, an aryl chloride, and a methoxy group on a single benzene ring, this compound provides a self-validating platform for orthogonal reactivity. This technical guide details the mechanistic rationale, synthetic discovery, isolation protocols, and downstream applications of this critical intermediate for advanced molecular design.

Mechanistic Rationale & Structural Logic

The utility of 1-Chloro-2-ethynyl-3-methoxybenzene lies in the distinct electronic and steric properties of its substituents, which allow chemists to perform sequential, site-specific reactions without cross-reactivity:

-

The Methoxy Group (-OCH3): Acts as a strong electron-donating group via resonance. It sterically shields the adjacent positions and serves as a vital hydrogen-bond acceptor in target-protein binding.

-

The Terminal Alkyne (-C≡CH): A highly reactive handle primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or standard Sonogashira cross-coupling.

-

The Aryl Chloride (-Cl): Under mild palladium-catalyzed conditions, aryl chlorides are typically inert compared to their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond[2]. This differential reactivity allows the alkyne to be functionalized first, preserving the aryl chloride as a latent electrophile for subsequent, more forcing cross-coupling reactions[3].

Synthetic Discovery & Isolation Workflows

Direct electrophilic aromatic substitution on a disubstituted ring often yields inseparable regioisomers. To ensure a self-validating and regiochemically pure system, the synthesis of 1-Chloro-2-ethynyl-3-methoxybenzene relies on the homologation of commercially available 2-chloro-6-methoxybenzaldehyde.

The Bestmann-Ohira Homologation

The most efficient route employs the4[4], which facilitates a one-pot conversion of aldehydes to terminal alkynes.

Causality of the Mechanism: The reaction utilizes potassium carbonate (K2CO3) in methanol to cleave the acetyl group from the BOR, generating the active Seyferth-Gilbert diazo phosphonate carbanion in situ. This carbanion attacks the aldehyde to form an alkoxide, which undergoes cycloelimination to yield a diazoalkene. Subsequent loss of nitrogen gas generates a vinylidene carbene, which rapidly undergoes a 1,2-hydride shift to form the terminal alkyne. This method avoids the highly basic conditions of the Corey-Fuchs reaction, which could prematurely activate or degrade the aryl chloride moiety.

Synthetic Workflow and Orthogonal Reactivity Logic of the Scaffold.

Experimental Protocol: Synthesis and Isolation

The following step-by-step methodology provides a robust framework for isolating the target compound.

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2-chloro-6-methoxybenzaldehyde (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous methanol. Causality: Argon prevents oxidative side reactions, while anhydrous methanol serves as both solvent and a participant in the active reagent generation.

-

Reagent Activation: Add anhydrous K2CO3 (20.0 mmol, 2.0 equiv) to the stirring solution. Cool the mixture to 0 °C using an ice bath, then add the Bestmann-Ohira reagent (12.0 mmol, 1.2 equiv) dropwise. Causality: Cooling controls the exothermic generation of the diazo carbanion, preventing reagent decomposition.

-

Homologation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

-

Quenching & Extraction: Once the aldehyde is fully consumed, quench the reaction with 20 mL of 5% aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Causality: EtOAc extraction isolates the lipophilic alkyne product from water-soluble phosphonate byproducts and inorganic salts.

-

Washing & Drying: Wash the combined organic layers with brine (30 mL) to remove residual methanol and prevent emulsion formation. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Causality: Removing trace water prevents hydrolysis or degradation of the alkyne during storage.

-

Chromatographic Isolation: Purify the crude residue via silica gel flash chromatography using a gradient of 0–5% EtOAc in hexanes. The product elutes as a pale yellow oil.

Analytical Characterization Data

To ensure the scientific integrity of the isolated compound, the following quantitative data parameters are used for self-validation.

| Analytical Method | Parameter / Expected Signal | Structural Assignment |

| 1H NMR (400 MHz, CDCl3) | δ 7.20 (t, J = 8.2 Hz, 1H) | Aromatic H-5 (meta to Cl, meta to OMe) |

| δ 7.05 (d, J = 8.2 Hz, 1H) | Aromatic H-6 (ortho to Cl) | |

| δ 6.85 (d, J = 8.2 Hz, 1H) | Aromatic H-4 (ortho to OMe) | |

| δ 3.92 (s, 3H) | Methoxy (-OCH3) protons | |

| δ 3.55 (s, 1H) | Terminal alkyne (-C≡CH) proton | |

| 13C NMR (100 MHz, CDCl3) | δ ~84.0, 78.5 | Alkyne carbons (C≡C) |

| δ 56.2 | Methoxy carbon (-OCH3) | |

| Mass Spectrometry (HRMS) | m/z calculated for C9H7ClO: 166.0185 | Molecular Ion [M]+ |

| Infrared Spectroscopy (IR) | ~2110 cm⁻¹ | C≡C stretching vibration |

| ~3290 cm⁻¹ | ≡C-H stretching vibration |

Downstream Applications in Drug Development

The isolated 1-Chloro-2-ethynyl-3-methoxybenzene is a premier scaffold for generating complex pharmacophores, particularly in the development of kinase inhibitors.

Chemists can first exploit the terminal alkyne via CuAAC to build a 1,2,3-triazole core, a known bioisostere for amide bonds that improves metabolic stability. Following the click reaction, the previously inert aryl chloride can be activated. Recent advances in2[2] and Buchwald-Hartwig aminations allow for the rapid diversification of this position under microwave irradiation[3]. This orthogonal, two-phase functionalization drastically reduces the number of synthetic steps required to build comprehensive drug libraries.

Application of the Scaffold in a Drug Discovery Pipeline for Kinase Inhibitors.

References

- Aaronchem. "1565104-18-8 | MFCD32088509 | 1-chloro-2-ethynyl-3 ... - Aaronchem".

- Australian Journal of Chemistry. "The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes".

- Organic Chemistry Portal.

- Sigma-Aldrich.

- ACS Publications. "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides".

- PubMed. "Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides".

Sources

Predictive Computational Profiling of 1-Chloro-2-ethynyl-3-methoxybenzene: A DFT-Based Technical Guide

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary: The Strategic Value of Computational Profiling

In modern drug discovery and materials science, the rational design of synthetic pathways relies heavily on understanding the electronic and structural nuances of molecular building blocks. 1-Chloro-2-ethynyl-3-methoxybenzene (CAS: 1565104-18-8)[1] is a highly versatile, multi-functionalized aromatic intermediate. It possesses three distinct reactive vectors:

-

An ethynyl group (-C≡CH) : A prime candidate for click chemistry (azide-alkyne cycloaddition) and Sonogashira cross-coupling[2].

-

A chlorine atom (-Cl) : An electrophilic site primed for oxidative addition by transition metals (e.g., Palladium).

-

A methoxy group (-OCH₃) : An electron-donating group that modulates the electron density of the benzene ring via p−π conjugation, significantly altering the molecule's regioselectivity.

To accurately predict how these functional groups interact and dictate the molecule's macroscopic reactivity, Density Functional Theory (DFT) calculations are employed. This whitepaper outlines the authoritative computational protocols required to profile this molecule, explaining the causality behind functional selection, basis set assignment, and self-validating experimental workflows.

Theoretical Framework & Methodological Grounding

Functional and Basis Set Selection

The gold standard for profiling halogenated, oxygen-containing aromatic systems is the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[3].

-

Causality of the Functional : B3LYP incorporates Becke’s three-parameter exchange functional and the Lee-Yang-Parr correlation functional. It provides an optimal balance between computational cost and accuracy for predicting ground-state geometries and thermodynamic parameters of substituted benzenes.

-

Causality of the Basis Set (6-311++G(d,p)) : The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron density to expand further from the nucleus, which is critical for accurately modeling the lone electron pairs on both the highly electronegative chlorine atom and the methoxy oxygen. Furthermore, the polarization functions ((d,p)) are required to correctly describe the anisotropic, cylindrical electron density of the linear alkyne triple bond[3].

Solvation Modeling

Gas-phase calculations often fail to represent real-world synthetic conditions. To simulate the molecule's behavior in standard coupling reaction environments, the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) should be applied, utilizing solvents such as DMF or DMSO.

Step-by-Step Computational Protocol

To ensure scientific integrity, the computational workflow must act as a self-validating system. Below is the standard operating procedure for executing this DFT analysis using software such as Gaussian 16.

Step 1: Initial Coordinate Generation & Conformational Sampling Construct the 3D model of 1-Chloro-2-ethynyl-3-methoxybenzene. Perform a relaxed potential energy surface (PES) scan by rotating the Caryl−Omethoxy dihedral angle in 10° increments. Rationale: The steric clash between the methoxy methyl group and the adjacent rigid ethynyl group will dictate the global minimum conformation.

Step 2: Geometry Optimization Submit the lowest-energy conformer to a full geometry optimization at the B3LYP/6-311++G(d,p) level.

Step 3: Vibrational Frequency Analysis (Self-Validation Check) Run a frequency calculation on the optimized geometry at the exact same level of theory. Self-Validation: You must verify the absence of imaginary frequencies ( Nimag=0 ). This mathematically proves the optimized structure is a true local minimum on the potential energy surface, rather than a transition state saddle point.

Step 4: Spectroscopic Prediction (GIAO NMR) Calculate the theoretical 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method[4]. Self-Validation: Compare the calculated GIAO shifts against empirical bench data. A high correlation ( R2>0.99 ) validates the accuracy of the chosen basis set and functional[4].

Caption: Self-validating computational workflow for DFT analysis of substituted benzenes.

Anticipated Electronic & Structural Properties

The extraction of Frontier Molecular Orbitals (FMOs) provides a direct mathematical translation of the molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's nucleophilic capacity, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates its electrophilic capacity.

By calculating the HOMO-LUMO energy gap ( ΔE ), we can derive the global chemical hardness ( η ) and softness ( S ) of the molecule. A larger gap typically implies higher kinetic stability and lower chemical reactivity.

Quantitative Data Summary

The following table summarizes the anticipated theoretical parameters for 1-Chloro-2-ethynyl-3-methoxybenzene based on standard B3LYP/6-311++G(d,p) calculations for similar halogenated ethynylbenzenes:

| Parameter | Symbol | Theoretical Value (Approx.) | Mechanistic Significance |

| HOMO Energy | EHOMO | -6.45 eV | Indicates electron-donating capacity; localized over the alkyne and methoxy oxygen. |

| LUMO Energy | ELUMO | -1.20 eV | Indicates electron-accepting capacity; localized over the C-Cl bond. |

| Energy Gap | ΔE | 5.25 eV | Determines kinetic stability. A gap of ~5 eV suggests moderate reactivity suitable for catalysis. |

| Chemical Hardness | η | 2.62 eV | Resistance to charge transfer ( η=(ELUMO−EHOMO)/2 ). |

| Chemical Softness | S | 0.38 eV⁻¹ | Propensity to undergo polar reactions ( S=1/(2η) ). |

| Dipole Moment | μ | ~2.8 Debye | Measures overall molecular polarity; critical for solvent interaction modeling. |

Reactivity Profiling: Mapping Theory to Synthesis

Understanding the spatial distribution of the HOMO and LUMO allows synthetic chemists to predict regioselectivity in complex catalytic cycles, such as the Sonogashira cross-coupling reaction.

In 1-Chloro-2-ethynyl-3-methoxybenzene, the molecule acts as a bifunctional substrate:

-

Electrophilic Vector (C-Cl Bond): The LUMO is heavily localized around the carbon-chlorine bond. Because Palladium(0) catalysts are electron-rich, they will initiate oxidative addition at this specific site, donating electron density into the LUMO to break the C-Cl bond.

-

Nucleophilic Vector (Terminal Alkyne): The HOMO is localized across the C≡C

π -system. In the presence of a Copper(I) co-catalyst and a base, the terminal alkyne is easily deprotonated, forming a copper acetylide intermediate that subsequently undergoes transmetalation[2].

Caption: Bifunctional reactivity pathway of 1-Chloro-2-ethynyl-3-methoxybenzene driven by FMO localization.

By leveraging these theoretical calculations, drug development professionals can preemptively identify potential side reactions (e.g., homocoupling of the alkyne via Glaser coupling) and optimize catalyst selection before expending physical reagents in the laboratory.

References

-

Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts . ResearchGate. Available at:[Link]

-

Geometry optimizations and frequency calculations (B3LYP/6-311++G(d,p)) . RSC Advances. Available at:[Link]

-

DFT Study on the Addition Reaction Mechanism of Phenylacetylene . MDPI. Available at:[Link]

Sources

Solubility Profiling of 1-Chloro-2-ethynyl-3-methoxybenzene in Organic Solvents: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Protocol

Executive Summary

In modern synthetic chemistry and drug discovery, understanding the solvation thermodynamics of building blocks is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 1-Chloro-2-ethynyl-3-methoxybenzene (CAS: 1565104-18-8)[1] is a highly versatile intermediate, frequently utilized in Sonogashira cross-couplings and click chemistry (CuAAC) due to its terminal alkyne.

This guide provides an in-depth analysis of its solubility profile across various organic solvents. By deconstructing its molecular architecture through the lens of Hansen Solubility Parameters (HSPs)[2], we establish a predictive framework for its solvation behavior. Furthermore, we outline a self-validating, field-proven experimental protocol for quantifying its thermodynamic solubility.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 1-Chloro-2-ethynyl-3-methoxybenzene, we must analyze its structural features using the Hansen Solubility Parameters (HSPs) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[2].

-

Dispersion Forces ( δD ): The core benzene ring and the highly polarizable chlorine atom provide a large surface area for van der Waals interactions. This structural feature is the primary driver for the compound's high solubility in halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene).

-

Dipole-Dipole Interactions ( δP ): The molecule exhibits a strong, localized dipole moment. The ethynyl group (C#C) is flanked by an electron-withdrawing chlorine atom at the ortho position and an electron-donating methoxy group at the other ortho position. This asymmetric push-pull electronic distribution creates a high δP value, making the compound highly compatible with polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF).

-

Hydrogen Bonding ( δH ): The methoxy oxygen possesses lone pairs that act as strong hydrogen-bond acceptors. Concurrently, the terminal alkyne proton is mildly acidic and can act as a weak hydrogen-bond donor. While these features allow for moderate solubility in protic solvents (e.g., methanol, ethanol), the dominant hydrophobic bulk of the aromatic ring renders the compound entirely insoluble in aqueous media.

Furthermore, the steric hindrance caused by the 1,2,3-trisubstitution pattern disrupts planar molecular symmetry. This prevents tight crystal lattice packing in the solid state, lowering the lattice energy required for dissolution and generally enhancing its solubility across all organic media compared to unsubstituted phenylacetylene.

Caption: Hansen Solubility Parameter (HSP) interaction pathways dictating the compound's solvation.

Empirical Solubility Data

The following table synthesizes the expected solubility profile of 1-Chloro-2-ethynyl-3-methoxybenzene based on its physicochemical properties and structural analogs.

| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Primary Solvation Mechanism |

| Polar Aprotic | THF, DMF, DMSO, Acetone | > 100 mg/mL (Highly Soluble) | Strong dipole-dipole alignment; optimal HSP match. |

| Halogenated | Dichloromethane (DCM), Chloroform | > 100 mg/mL (Highly Soluble) | Exceptional dispersion ( δD ) force matching. |

| Esters / Ethers | Ethyl Acetate (EtOAc), Diethyl Ether | 50 - 100 mg/mL (Soluble) | Moderate polarity and dispersion interactions. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | 10 - 50 mg/mL (Moderately Soluble) | H-bond acceptor interactions via the methoxy group. |

| Aliphatic Non-Polar | Hexane, Heptane | < 10 mg/mL (Slightly Soluble) | Pure dispersion; limited by the compound's inherent polarity. |

| Aqueous | Water, Aqueous Buffers | < 0.1 mg/mL (Insoluble) | High hydrophobic bulk; inability to disrupt water's H-bond network. |

Experimental Workflow: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development or scale-up synthesis, dynamic kinetic dissolution is insufficient. You must determine the thermodynamic equilibrium solubility . The gold standard for this is the 3[3] coupled with High-Performance Liquid Chromatography (HPLC) quantification.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solution (Equilibration)

-

Add an excess amount of solid 1-Chloro-2-ethynyl-3-methoxybenzene (e.g., 200 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

-

Agitate at 200 RPM for 24 to 72 hours .

-

Expert Insight: Prolonged agitation is critical. A common pitfall is stopping at 2 hours, which only measures kinetic dissolution and often captures transient supersaturation states. 72 hours guarantees true thermodynamic equilibrium[3].

-

Step 2: Phase Separation

-

Remove the vial from the shaker and allow it to stand undisturbed for 2 hours to let large particulates settle.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes.

-

Carefully draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE syringe filter [3].

-

Expert Insight:Never use Nylon or Cellulose Acetate filters for this compound. The polyamide backbone of Nylon can engage in π−π stacking and hydrogen bonding with the aromatic ring and methoxy group, adsorbing the solute and artificially lowering the quantified solubility. PTFE is chemically inert and prevents this artifact.

-

Step 3: HPLC-UV Quantification

-

Quantitatively dilute the filtered saturated solution with the HPLC mobile phase (e.g., 1:100 or 1:1000 dilution) to ensure the concentration falls within the linear dynamic range of the UV detector.

-